molecular formula C10H9F3N2O2 B1425581 N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline CAS No. 1179935-12-6

N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline

Cat. No. B1425581
CAS RN: 1179935-12-6
M. Wt: 246.19 g/mol
InChI Key: FDTIGTKOZJEUPY-UHFFFAOYSA-N
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Description

“N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline” is a chemical compound with the CAS Number: 1179935-12-6 . It has a molecular weight of 246.19 and its molecular formula is C10H9F3N2O2 .


Molecular Structure Analysis

The InChI code for “N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline” is 1S/C10H9F3N2O2/c11-10(12,13)8-5-7(15(16)17)3-4-9(8)14-6-1-2-6/h3-6,14H,1-2H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline” include a boiling point of 308.3±42.0 °C (Predicted), a density of 1.505±0.06 g/cm3 (Predicted), and a pKa of -4.32±0.20 (Predicted) .

Scientific Research Applications

Biochemistry

Finally, in biochemistry, the compound could be used to study enzyme interactions. The nitro group, in particular, might mimic certain substrates or inhibitors, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors.

Each of these applications leverages the unique chemical structure of N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline , demonstrating the compound’s versatility and potential across a wide range of scientific fields. The applications mentioned are based on the compound’s functional groups and are speculative, highlighting possible research directions rather than established uses .

Safety and Hazards

“N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline” is toxic in contact with skin, harmful if swallowed or inhaled, and may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O2/c11-10(12,13)8-5-7(15(16)17)3-4-9(8)14-6-1-2-6/h3-6,14H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTIGTKOZJEUPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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